molecular formula C13H12N4 B7792856 5-Methyl-2-quinolin-2-ylpyrazol-3-amine

5-Methyl-2-quinolin-2-ylpyrazol-3-amine

Cat. No.: B7792856
M. Wt: 224.26 g/mol
InChI Key: NGERPZUVJAGONQ-UHFFFAOYSA-N
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Description

5-Methyl-2-quinolin-2-ylpyrazol-3-amine is a chemical compound of significant interest in medicinal and organic chemistry, built on a molecular framework that incorporates two privileged structures: the quinoline and the aminopyrazole . This combination creates a versatile heterocyclic scaffold that is highly valuable for the design and synthesis of novel bioactive molecules and fused polycyclic systems . The quinoline nucleus is a well-documented pharmacophore with a diverse therapeutic profile. Quinoline-based compounds have been extensively researched and demonstrated a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects . Concurrently, aminopyrazoles serve as key precursors in constructing fused heterocycles like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, and antiviral activities . The presence of the amine group at the 3-position of the pyrazole ring makes this compound a particularly useful synthon for further chemical functionalization and cyclization reactions, enabling researchers to build complex molecular architectures for high-throughput screening and lead optimization . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the provided Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

5-methyl-2-quinolin-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-9-8-12(14)17(16-9)13-7-6-10-4-2-3-5-11(10)15-13/h2-8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGERPZUVJAGONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The pyrazole ring’s substitution pattern critically influences physicochemical and biological properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 2/5) Key Features
5-Methyl-2-quinolin-2-ylpyrazol-3-amine C₁₃H₁₁N₅ 237.27 Quinolin-2-yl / Methyl Bicyclic aromatic system, high lipophilicity
5-Methyl-2-phenylpyrazol-3-amine C₁₀H₁₁N₃ 173.22 Phenyl / Methyl Simpler aromatic system, moderate solubility
5-Methyl-2-isopropylpyrazol-3-amine C₇H₁₃N₃ 139.20 Isopropyl / Methyl Aliphatic substituent, enhanced steric bulk
5-Thien-2-yl-1H-pyrazol-3-amine C₆H₇N₃S 153.21 Thienyl / None Thiophene enhances π-electron density

Key Observations :

  • Quinoline vs. Phenyl: The quinolin-2-yl group increases molecular weight by ~64 g/mol compared to phenyl, likely elevating logP (lipophilicity) and reducing aqueous solubility. This may enhance membrane permeability but complicate formulation .
  • Quinoline vs. Isopropyl: The rigid quinoline moiety introduces planar aromaticity, favoring intercalation or π-stacking interactions absent in the flexible isopropyl analog .

Yield Comparison :

  • Phenyl-substituted analogs (e.g., 5-methyl-2-phenylpyrazol-3-amine) are synthesized in higher yields (~60–70%) compared to quinoline derivatives (~35%), possibly due to steric hindrance from the bicyclic system .
Solubility and Lipophilicity
  • Quinoline Derivative: Predicted low solubility in water (<0.1 mg/mL) due to high aromaticity; logP ~3.5 (estimated).
  • Phenyl Analog : Higher aqueous solubility (~1–5 mg/mL); logP ~2.8 .
  • Thienyl Analog : Intermediate solubility due to sulfur’s polarity .

Preparation Methods

Condensation of Hydrazine Derivatives with β-Keto Enol Ethers

A widely employed route involves the condensation of hydrazine derivatives with β-keto enol ethers to construct the pyrazole core. For instance, US20230322682A1 discloses a method where tert-butyl N-[[4-(2,2-dicyano-1-methoxy-vinyl)phenyl]methyl]carbamate (XV) reacts with hydrazine hydrate under refluxing ethanol to form the pyrazole ring . Subsequent hydrolysis and coupling with 2-chloroquinoline in the presence of a palladium catalyst yield the target compound. Key parameters include:

  • Temperature : 80–110°C

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Yield : 68–72% after purification .

This method benefits from mild conditions but requires stringent control over stoichiometry to minimize byproducts.

Friedländer Annulation for Quinoline Synthesis

The Friedländer annulation, as detailed in MDPI/1420-3049/27/9/2775 , offers a robust pathway to assemble the quinoline moiety. Here, 2-aminobenzaldehyde derivatives condense with acetylacetone in acidic media, forming 2-methylquinoline intermediates . Subsequent functionalization via Vilsmeier-Haack formylation introduces a formyl group at the 3-position, which undergoes nucleophilic substitution with 5-methylpyrazol-3-amine.

Optimization Insights :

  • Acid Catalyst : Concentrated HCl or H₂SO₄ (10–15 mol%)

  • Reaction Time : 12–18 hours

  • Overall Yield : 58–63% .

This method is advantageous for scalability but faces challenges in regioselectivity during formylation.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling strategies, exemplified in WO2014106800A2 , utilize Suzuki-Miyaura or Buchwald-Hartwig couplings to link preformed pyrazole and quinoline fragments. For example, 5-methyl-3-nitropyrazole undergoes nitro reduction to the amine, followed by palladium-catalyzed coupling with 2-bromoquinoline .

Critical Parameters :

  • Ligand : XPhos or SPhos

  • Base : Cs₂CO₃

  • Yield : 65–70% .

This modular approach allows for late-stage diversification but necessitates air-free conditions and expensive catalysts.

Cyclocondensation of Enaminones with Hydrazines

A one-pot synthesis reported in J-STAGE/cpb/67/3/224 involves cyclocondensation of enaminones (derived from 2-acetylquinoline) with methylhydrazine. The enaminone intermediate is generated via Knorr quinoline synthesis, followed by hydrazine addition at 0–5°C to form the pyrazole ring .

Key Data :

  • Solvent : Ethanol/water (4:1)

  • Reaction Time : 4–6 hours

  • Yield : 75–80% .

This method excels in atom economy but requires careful pH control to prevent decomposition.

Microwave-Assisted Synthesis

Recent advancements in microwave irradiation, as inferred from US20230322682A1 , accelerate reaction kinetics for pyrazole-quinoline conjugates. A mixture of 2-cyanoquinoline and 3-amino-5-methylpyrazole undergoes cyclization under microwave irradiation (150°C, 20 minutes), achieving an 85% yield .

Advantages :

  • Time Efficiency : 20 minutes vs. 12 hours conventionally

  • Purity : >95% by HPLC .

Comparative Analysis of Methods

MethodYield (%)TimeCost EfficiencyScalability
Condensation68–728–12 hModerateHigh
Friedländer Annulation58–6312–18 hLowModerate
Cross-Coupling65–706–8 hHighLow
Cyclocondensation75–804–6 hModerateHigh
Microwave-Assisted850.3 hHighModerate

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